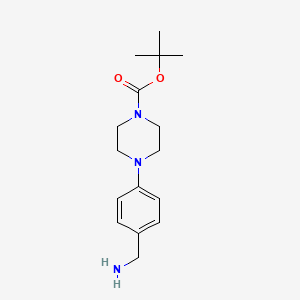

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXMFUXVXBAVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377163 | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-47-3 | |

| Record name | 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, also known as 1-Boc-4-(4-aminomethylphenyl)piperazine, is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary aminomethyl group attached to a phenyl ring.[1] This structure makes it a valuable intermediate for introducing a piperazine moiety into target molecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 852180-47-3 | [1][2][3] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1][2] |

| Molecular Weight | 291.39 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-(4-Aminomethylphenyl)piperazine, 4-(4-Boc-Piperazino)benzylamine | [1] |

| Appearance | Solid (form) | [4] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 4 | [1] |

| Topological Polar Surface Area (TPSA) | 58.8 Ų | [1] |

| XLogP3-AA | 1.6 |[1] |

**2. Synthesis and Purification

The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reduction of a suitable precursor. A common strategy is the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a representative method for the synthesis of the title compound.

Materials:

-

tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

-

Methanol (MeOH)

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate in methanol in a reaction vessel.

-

Add 10% Palladium on carbon catalyst to the solution.

-

Place the reaction mixture under an inert atmosphere.

-

Introduce hydrogen gas, typically via a balloon or a pressurized system, and stir the mixture vigorously overnight at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

-

The product can be used in the next step without further purification or purified by column chromatography if necessary.[5]

Chemical Structure and Reactivity

The molecule's reactivity is dictated by its three main components: the Boc-protecting group, the piperazine ring, and the primary amine on the benzyl group.

-

Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine of the piperazine ring, allowing for further functionalization at that position.

-

Piperazine Ring: The piperazine core provides a flexible linker in medicinal chemistry and can participate in various coupling reactions.

-

Aminomethyl Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and reductive amination, to form amides, secondary/tertiary amines, etc. This is the primary site for coupling to other molecules.

Safety and Handling

Appropriate safety precautions must be taken when handling this chemical. It is classified as hazardous under the Globally Harmonized System (GHS).[1]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H314 | Causes severe skin burns and eye damage.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P264 | Wash hands thoroughly after handling.[6] | |

| P270 | Do not eat, drink or smoke when using this product.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] | |

| P405 | Store locked up.[6] |

| | P501 | Dispose of contents/container in accordance with local regulations.[6] |

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a fume hood.

References

- 1. 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | C16H25N3O2 | CID 2763841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. 852180-47-3|tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-(4-aminomethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-4-(4-aminomethylphenyl)piperazine, a key building block in medicinal chemistry. This document details the synthetic route, experimental protocols, and analytical data for this compound.

Compound Overview

1-Boc-4-(4-aminomethylphenyl)piperazine, also known as tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary aminomethyl group attached to a phenyl ring. The Boc protecting group allows for selective reactions at the primary amine, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 852180-47-3[1] |

| Molecular Formula | C₁₆H₂₅N₃O₂[1] |

| Molecular Weight | 291.39 g/mol [1] |

| IUPAC Name | tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate[2] |

Synthesis

The most common and efficient synthesis of 1-Boc-4-(4-aminomethylphenyl)piperazine involves a two-step process starting from 4-bromobenzonitrile. The first step is a Buchwald-Hartwig amination to couple 4-bromobenzonitrile with 1-Boc-piperazine. The resulting nitrile is then reduced to the primary amine.

Synthesis Workflow

Caption: Synthetic pathway for 1-Boc-4-(4-aminomethylphenyl)piperazine.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-(4-cyanophenyl)piperazine

This procedure is based on the principles of the Buchwald-Hartwig amination.

-

Materials:

-

1-Boc-piperazine

-

4-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Boc-piperazine (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(4-cyanophenyl)piperazine.

-

Step 2: Synthesis of 1-Boc-4-(4-aminomethylphenyl)piperazine

This procedure details the reduction of the nitrile to the primary amine.

-

Materials:

-

1-Boc-4-(4-cyanophenyl)piperazine

-

10% Palladium on carbon (Pd/C)

-

Toluene

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 1-Boc-4-(4-cyanophenyl)piperazine in toluene.

-

Add 10% Pd/C (5-10% by weight of the starting material).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-16 hours.[3]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with toluene.[3]

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-4-(4-aminomethylphenyl)piperazine as a solid. The product can be further purified by recrystallization if necessary.

-

Characterization

The structure and purity of 1-Boc-4-(4-aminomethylphenyl)piperazine are confirmed by various analytical techniques.

Table 2: Characterization Data

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR (Infrared Spectroscopy) | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

| Purity | Typically >95% (by HPLC) |

Note: While specific, experimentally derived spectral data was not available in the public domain literature at the time of this guide's compilation, the provided synthesis route is well-established for producing the target compound. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized material.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Workflow from synthesis to analytical confirmation.

Conclusion

This technical guide outlines a reliable and scalable synthesis for 1-Boc-4-(4-aminomethylphenyl)piperazine. The described two-step process, involving a Buchwald-Hartwig amination followed by nitrile reduction, provides a clear pathway for obtaining this versatile building block. While specific spectral data is not widely published, the provided protocols are based on well-established chemical transformations. It is imperative for researchers to conduct thorough in-house characterization to verify the identity and purity of the synthesized compound for its successful application in drug discovery and development.

References

- 1. biosynce.com [biosynce.com]

- 2. 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | C16H25N3O2 | CID 2763841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This bifunctional molecule, featuring a protected piperazine ring and a primary aminomethyl group on a phenyl ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its structural motifs are frequently found in compounds targeting various physiological pathways, making it a valuable intermediate for the development of novel therapeutics.

Chemical Identification

This section details the essential identifiers for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

| Identifier | Value | Source |

| CAS Number | 852180-47-3 | [1] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1] |

| Molecular Weight | 291.39 g/mol | [1] |

Synonyms:

-

1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate

-

tert-Butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

-

1-Boc-4-(4-aminomethylphenyl)piperazine

-

4-(4-Boc-Piperazino)benzylamine

Physicochemical Properties

A summary of the key physicochemical properties is provided below. Please note that experimental data for some properties are not widely available in the literature.

| Property | Value | Notes |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds. |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from common synthetic procedures. |

Synthesis

Generalized Experimental Protocol: Reduction of Nitrile

This protocol is a generalized procedure based on standard chemical transformations for the reduction of aryl nitriles to benzylamines. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Starting Material: tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS No. 186650-98-6)[2]

Reaction: Catalytic Hydrogenation

-

Preparation: In a suitable hydrogenation vessel, dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate in an appropriate solvent, such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel. The catalyst loading should be empirically determined but is typically in the range of 5-10 mol%.

-

Hydrogenation: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the apparatus) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Synthetic Workflow Diagram

Applications in Drug Discovery and Development

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The aminomethylphenyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships. While specific biological data for the title compound is not widely published, its derivatives are investigated in various therapeutic areas.

Biological Data and Experimental Protocols

Despite a thorough review of scientific literature, no quantitative biological data or detailed experimental protocols for biological assays specifically involving tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate were found. This compound is primarily utilized as an intermediate in the synthesis of other target molecules. Therefore, tables of biological activity and detailed experimental protocols for its biological evaluation cannot be provided at this time.

Signaling Pathways and Workflows

As no specific biological targets or pathways have been elucidated for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate in the available literature, the creation of signaling pathway diagrams is not applicable. The compound's role is currently established as a synthetic intermediate rather than a biologically active agent with a known mechanism of action.

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a synthetically important molecule for the construction of more elaborate chemical entities in the field of drug discovery. This guide has provided a summary of its chemical identity, a generalized synthetic protocol, and an overview of its potential applications. The lack of published biological data for this specific compound underscores its primary role as a versatile building block, inviting further research into the biological activities of its derivatives. Researchers are encouraged to use the information herein as a foundation for their synthetic and medicinal chemistry endeavors.

References

Spectroscopic and Synthetic Profile of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a plausible synthetic route for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. This document is intended to serve as a comprehensive resource, presenting key data in a structured format and outlining detailed experimental methodologies.

Spectroscopic Data

The structural elucidation of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, experimentally verified dataset from a single source is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H |

| ~6.90 | d | 2H | Ar-H |

| ~3.80 | s | 2H | -CH ₂-NH₂ |

| ~3.60 | t | 4H | Boc-N-(CH ₂)₂ |

| ~3.15 | t | 4H | Ar-N-(CH ₂)₂ |

| ~1.60 | br s | 2H | -NH ₂ |

| 1.48 | s | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.8 | C =O (Boc) |

| ~149.5 | Ar-C -N |

| ~140.0 | Ar-C -CH₂ |

| ~129.5 | Ar-C H |

| ~116.5 | Ar-C H |

| ~80.0 | -C (CH₃)₃ |

| ~49.0 | Ar-N-(C H₂)₂ |

| ~46.0 | -C H₂-NH₂ |

| ~44.0 | Boc-N-(C H₂)₂ |

| ~28.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (carbamate) |

| 1610, 1510 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-N stretch (carbamate) |

| 1170 | Strong | C-O stretch (carbamate) |

| 820 | Strong | p-disubstituted benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Parameter | Value |

| ESI-MS | [M+H]⁺ | 292.2 |

| High-Resolution MS (HRMS) | Calculated for C₁₆H₂₆N₃O₂⁺ | 292.2025 |

Experimental Protocols

The following protocols provide generalized procedures for the synthesis and spectroscopic analysis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Synthesis Protocol

A plausible synthetic route involves the reduction of a nitrile or the reductive amination of an aldehyde. Below is a protocol for the reduction of the corresponding nitrile.

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

-

To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-fluorobenzonitrile (1.0 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Step 2: Reduction of the Nitrile

-

Dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or use catalytic hydrogenation with a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating as required.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction (e.g., by the sequential addition of water and sodium hydroxide solution if using LiAlH₄).

-

Filter the resulting mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to yield tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.

The Versatile Scaffold: A Technical Guide to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We explore its synthesis, chemical properties, and its versatile applications in the construction of complex bioactive molecules. This document details common chemical transformations, including amide bond formation, urea synthesis, and reductive amination, providing exemplary experimental protocols. A significant focus is placed on its role as a bifunctional linker, exemplified by its use in the synthesis of the cyclin-dependent kinase 9 (CDK9) inhibitor, KRCA-0074. This guide serves as a comprehensive resource for researchers leveraging this scaffold in the design and development of novel therapeutics.

Introduction

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, hereafter referred to as Boc-AMPP, is a bifunctional chemical building block of significant interest in the field of drug discovery. Its structure incorporates a Boc-protected piperazine moiety and a primary aminomethyl group attached to a phenyl ring. This unique arrangement offers several advantages for medicinal chemists:

-

Orthogonal Reactivity: The Boc-protected secondary amine within the piperazine ring is unreactive under conditions used to modify the primary aminomethyl group, allowing for sequential and controlled functionalization.

-

Modulation of Physicochemical Properties: The piperazine ring is a common motif in centrally active drugs, often improving aqueous solubility and providing a desirable pharmacokinetic profile.

-

Structural Rigidity and Vectorial Projection: The phenylpiperazine core provides a semi-rigid scaffold that allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets.

This guide will provide a detailed examination of the synthesis, key reactions, and a case study of Boc-AMPP in the development of a potent kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-AMPP is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 852180-47-3 | |

| Molecular Formula | C₁₆H₂₅N₃O₂ | |

| Molecular Weight | 291.39 g/mol | |

| Appearance | Solid | |

| XLogP3-AA | 1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

A common and efficient route to Boc-AMPP involves a two-step process starting from commercially available 4-cyanobenzonitrile and Boc-piperazine. The initial step is a nucleophilic aromatic substitution to form tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, followed by the reduction of the nitrile to the primary amine.

Figure 1: Synthesis of Boc-AMPP.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

-

Materials: 4-Fluorobenzonitrile (1.0 eq), Boc-piperazine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).

-

Procedure: To a solution of 4-fluorobenzonitrile in DMSO, Boc-piperazine and potassium carbonate are added. The reaction mixture is heated to 120 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Expected Yield: 85-95%.

Step 2: Synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (Boc-AMPP)

-

Materials: tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq), Raney Nickel (catalyst), Methanolic Ammonia, Hydrogen gas (H₂).

-

Procedure: The nitrile intermediate is dissolved in methanolic ammonia. Raney Nickel is added as a catalyst, and the mixture is subjected to hydrogenation at a pressure of 50-60 psi. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to yield Boc-AMPP.

-

Expected Yield: 90-98%.

Chemical Reactivity and Transformations

Boc-AMPP's utility as a building block stems from the reactivity of its primary amine and the latent secondary amine of the piperazine, which can be unmasked by deprotection of the Boc group.

Amide Bond Formation

The primary amine of Boc-AMPP readily participates in amide bond formation with carboxylic acids using standard coupling reagents.

Figure 2: Amide bond formation.

Experimental Protocol: General Amide Coupling

-

Materials: Boc-AMPP (1.0 eq), Carboxylic Acid (1.1 eq), EDC (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), DMF.

-

Procedure: To a solution of the carboxylic acid in DMF, EDC, HOBt, and DIPEA are added, and the mixture is stirred for 15 minutes. Boc-AMPP is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The product is purified by column chromatography.

-

Quantitative Data: Yields for this reaction are typically in the range of 70-95%, depending on the nature of the carboxylic acid.

Urea Formation

The reaction of Boc-AMPP with isocyanates provides a straightforward route to urea derivatives.

Figure 3: Urea formation.

Experimental Protocol: General Urea Synthesis

-

Materials: Boc-AMPP (1.0 eq), Isocyanate (1.05 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure: To a solution of Boc-AMPP in DCM, the isocyanate is added dropwise at room temperature. The reaction is typically rapid and is stirred for 1-3 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether or hexane to afford the pure urea product.

-

Quantitative Data: This reaction usually proceeds in high yields, often greater than 90%.

Reductive Amination

Boc-AMPP can be N-alkylated via reductive amination with aldehydes or ketones.

Figure 4: Reductive amination.

Experimental Protocol: General Reductive Amination

-

Materials: Boc-AMPP (1.0 eq), Aldehyde (1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloroethane (DCE).

-

Procedure: Boc-AMPP and the aldehyde are dissolved in DCE. Sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred at room temperature for 4-8 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with DCM. The organic layer is dried and concentrated, and the product is purified by chromatography.

-

Quantitative Data: Yields for reductive amination are generally good, ranging from 60-90%.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the piperazine ring, enabling further functionalization at this position.

Experimental Protocol: Boc Deprotection

-

Materials: Boc-protected substrate, 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

-

Procedure: The Boc-protected compound is dissolved in DCM, and TFA (10-20 eq) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt. Alternatively, a solution of 4M HCl in dioxane can be used.

-

Quantitative Data: Deprotection is typically quantitative.

Case Study: Synthesis of CDK9 Inhibitor KRCA-0074

The utility of Boc-AMPP is highlighted in the synthesis of KRCA-0074, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9, in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in the regulation of gene transcription. Dysregulation of CDK9 activity is implicated in various cancers and other diseases.

Synthetic Workflow

The synthesis of KRCA-0074 involves the initial amide coupling of Boc-AMPP with a substituted pyrimidine carboxylic acid, followed by Boc deprotection and subsequent reaction with an isocyanate.

Figure 5: Synthesis of KRCA-0074.

Signaling Pathway

KRCA-0074 exerts its therapeutic effect by inhibiting the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the transition from transcription initiation to productive elongation. This leads to a decrease in the expression of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.

Figure 6: KRCA-0074 mechanism of action.

Quantitative Biological Data

The following table summarizes the biological activity of KRCA-0074.

| Assay | IC₅₀ (nM) |

| CDK9/Cyclin T1 Kinase Assay | 5 |

| MV4-11 Cell Proliferation | 20 |

| Mcl-1 Protein Level Reduction (24h) | >50% at 100 nM |

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, coupled with the well-established chemistry of its constituent moieties, allows for the efficient construction of diverse chemical libraries. The successful application of Boc-AMPP in the synthesis of the potent CDK9 inhibitor KRCA-0074 underscores its importance as a key scaffold for the development of targeted therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical entity.

The Versatility of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate as a Scaffold for Combinatorial Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation of large, diverse chemical libraries essential for identifying novel therapeutic agents. The selection of a central scaffold is paramount to the success of these libraries, as it dictates the spatial arrangement of functional groups and the overall physicochemical properties of the resulting compounds. This technical guide provides an in-depth exploration of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a highly versatile scaffold for combinatorial chemistry. We will detail its synthesis, key reactive sites for diversification, and provide comprehensive experimental protocols for the construction of compound libraries, both in solid-phase and solution-phase formats. Furthermore, we will present potential applications in drug discovery, with a focus on G-protein coupled receptor (GPCR) modulation, and include mandatory visualizations to illustrate key workflows and biological pathways.

Introduction to the Scaffold

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a bifunctional molecule that offers two distinct points for chemical diversification. Its structure consists of a central phenylpiperazine core, which is a common motif in many biologically active compounds. The presence of a primary amine on the phenyl ring and a Boc-protected secondary amine on the piperazine ring allows for sequential and orthogonal chemical modifications, making it an ideal starting point for the generation of diverse compound libraries. The semi-rigid nature of the phenylpiperazine core provides a defined three-dimensional orientation for the appended functionalities, which is crucial for molecular recognition by biological targets.

Physicochemical Properties and Synthesis

The key physicochemical properties of the scaffold are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 852180-47-3 | [1] |

| Molecular Formula | C16H25N3O2 | [1] |

| Molecular Weight | 291.39 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate can be achieved through a multi-step process, typically starting from commercially available precursors. A common synthetic route involves the reaction of 1-Boc-piperazine with 4-fluorobenzonitrile, followed by reduction of the nitrile to the corresponding amine.

Combinatorial Library Design and Synthesis

The strategic design of a combinatorial library using this scaffold hinges on the sequential modification of its two primary reactive sites: the aminomethyl group and the piperazine nitrogen. A solid-phase synthesis approach is often preferred for ease of purification and automation.

Logical Relationship of the Combinatorial Synthesis

Caption: Logical flow for building a combinatorial library from the scaffold.

Experimental Workflow for Solid-Phase Synthesis

Caption: A typical solid-phase workflow for library synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in a solid-phase synthesis of a combinatorial library based on the tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate scaffold.

Protocol 1: Immobilization of the Scaffold on Rink Amide Resin

-

Resin Swelling: Swell Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes. Drain and repeat for another 20 minutes. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).[2][3]

-

Scaffold Activation: In a separate vessel, dissolve 3 equivalents of a suitable carboxylic acid derivative of the scaffold (e.g., where the aminomethyl group is temporarily protected and a carboxylic acid is present on the phenyl ring) in DMF. Add 3 equivalents of a coupling agent like HBTU and 6 equivalents of a base like DIEA. Allow to pre-activate for 5 minutes.

-

Coupling: Add the activated scaffold solution to the resin and agitate for 4 hours at room temperature.

-

Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: Diversification at the Primary Amine (R1 Position)

This protocol assumes the primary amine of the scaffold is free and ready for reaction.

A. Acylation with Carboxylic Acids:

-

Swell the resin-bound scaffold in DMF.

-

In a separate vial, dissolve 3 equivalents of the desired carboxylic acid in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA.

-

Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

B. Reductive Amination with Aldehydes:

-

Swell the resin-bound scaffold in a 1% acetic acid solution in DMF.

-

Add 3 equivalents of the desired aldehyde and agitate for 1 hour.

-

Add 3 equivalents of a reducing agent, such as sodium triacetoxyborohydride (STAB), and agitate for an additional 6 hours.

-

Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

Protocol 3: Boc Deprotection and Diversification at the Piperazine Nitrogen (R2 Position)

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Drain and repeat. Wash thoroughly with DCM (5x), 10% DIEA in DMF (3x), and DMF (5x).

-

Sulfonylation with Sulfonyl Chlorides:

-

Swell the deprotected resin in DMF.

-

Add 3 equivalents of the desired sulfonyl chloride and 5 equivalents of a non-nucleophilic base like 2,4,6-collidine.

-

Agitate for 4-6 hours.

-

Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

-

-

Urea Formation with Isocyanates:

-

Swell the deprotected resin in DMF.

-

Add 3 equivalents of the desired isocyanate.

-

Agitate for 2-4 hours.

-

Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

-

Protocol 4: Cleavage and Purification

-

Wash the final resin-bound compounds with DCM (5x).

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product in cold diethyl ether.

-

Centrifuge to collect the precipitate, wash with ether, and dry.

-

Purify the final compounds using preparative HPLC.

Data Presentation: Example Library Diversity

The following tables illustrate the potential diversity that can be achieved using this scaffold.

Table 1: Representative Building Blocks for R1 and R2 Diversification

| Position | Reaction Type | Example Building Blocks |

| R1 (Primary Amine) | Acylation | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid, Thiophene-2-carboxylic acid |

| Reductive Amination | Formaldehyde, Benzaldehyde, 4-Pyridinecarboxaldehyde, Isovaleraldehyde | |

| R2 (Secondary Amine) | Sulfonylation | Methanesulfonyl chloride, Benzenesulfonyl chloride, Dansyl chloride |

| Urea Formation | Phenyl isocyanate, Methyl isocyanate, 4-Chlorophenyl isocyanate | |

| Acylation | Acetyl chloride, Benzoyl chloride |

Table 2: Hypothetical Library Characteristics

| Parameter | Value |

| Number of R1 Building Blocks | 20 |

| Number of R2 Building Blocks | 25 |

| Total Library Size | 500 compounds |

| Average Purity (LC-MS) | >85% |

| Format | 96-well plates, 1 mg/well in DMSO |

Applications and Biological Relevance

Derivatives of phenylpiperazine are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). For instance, related structures have been investigated as agonists for GPR119, a receptor involved in glucose homeostasis, making it an attractive target for type 2 diabetes.[4][5]

GPR119 Signaling Pathway

Upon activation by an agonist, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in pancreatic β-cells, promotes insulin secretion.

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate represents a robust and versatile scaffold for the construction of diverse and medicinally relevant combinatorial libraries. Its two orthogonal reactive sites, coupled with the well-established protocols of solid-phase synthesis, allow for the systematic exploration of chemical space around a privileged core structure. The resulting libraries are well-suited for screening against a variety of biological targets, particularly GPCRs, and hold significant promise for the discovery of novel therapeutic leads. This guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful scaffold in their drug discovery endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Piperazine Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected piperazine linkers. These versatile building blocks are integral to modern medicinal chemistry, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] The mono-protection of the piperazine scaffold allows for selective functionalization, making it an invaluable intermediate for creating sophisticated molecular architectures.[2]

Core Physicochemical Properties

N-Boc-piperazine is typically a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1][2][3] The introduction of the Boc protecting group on one of the piperazine nitrogens renders it significantly less nucleophilic, which is the key to enabling selective functionalization of the unprotected secondary nitrogen.[1] For optimal preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1][3]

The following table summarizes the key physicochemical properties of 1-Boc-piperazine (CAS: 57260-71-6).

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][3][4][5] |

| Molecular Weight | 186.25 g/mol | [2][3][4][5] |

| Appearance | White to light yellow crystalline powder/waxy solid. | [1][2][3][6] |

| Melting Point | 43-49 °C | [2][3][4][7] |

| Boiling Point | 258 °C at 760 mmHg | [2][3][6][7] |

| Density | 1.03 g/cm³ | [2][3][6][7] |

| pKa | 8.45 ± 0.10 (Predicted) | [4][7] |

| logP | 0.46 - 1.09 | [7][8] |

| Solubility | Soluble in ethyl acetate, methanol, ethanol, DMSO, and water.[2][4][7][9][10] | |

| Flash Point | 109.8 °C | [2][3][6][7] |

| Hydrogen Bond Donor Count | 1 | [5][7] |

| Hydrogen Bond Acceptor Count | 3 | [5][7] |

| Rotatable Bond Count | 2 | [5][7] |

Experimental Protocols

Detailed methodologies for the synthesis of Boc-protected piperazine and the determination of its key physicochemical properties are provided below.

Protocol 1: Synthesis of 1-Boc-Piperazine

The selective mono-protection of piperazine is challenging due to the similar reactivity of its two nitrogen atoms.[1] A common and effective method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or similar organic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve piperazine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 0.95-1.0 equivalents to favor mono-protection) in the same solvent dropwise to the stirred piperazine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.[1]

-

Final Purification: If necessary, the crude product can be further purified by column chromatography to yield pure 1-Boc-piperazine.[1]

An alternative, high-yield synthesis suitable for industrial scale starts from diethanolamine, proceeding through chlorination, Boc protection, and finally cyclization.[1][11][12]

Protocol 2: TFA-Mediated Boc-Deprotection

The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions to reveal the free amine.[1] Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.[1]

Materials:

-

Boc-protected piperazine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane (DCM).

-

TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A final concentration of 20-50% TFA is typically sufficient.[1]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using TLC or LC-MS.[1]

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The deprotected piperazine is usually obtained as its TFA salt.[1]

Protocol 3: Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.[]

Materials:

-

1-Boc-Piperazine

-

n-Octanol (HPLC grade)

-

Water (HPLC grade) or phosphate buffer (pH 7.4)[14]

-

Separatory funnel

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)[]

Procedure:

-

Phase Saturation: Prepare two phases by saturating n-octanol with water and water with n-octanol. Allow the phases to separate for at least 24 hours.[14]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of one of the pre-saturated phases (e.g., the aqueous phase).

-

Partitioning: Transfer a known volume of the sample solution and an equal volume of the other pre-saturated phase into a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the distribution of the compound between the two phases to reach equilibrium.[]

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 4: Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined using potentiometric acid-base titration.[][15]

Materials:

-

1-Boc-Piperazine

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Temperature-controlled jacketed beaker

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Prepare an aqueous solution of 1-Boc-piperazine at a known concentration (e.g., 0.01 M).[15]

-

Titration Setup: Transfer a precise volume (e.g., 50 mL) of the amine solution into the jacketed beaker and maintain a constant temperature. Blanket the solution with a slow stream of nitrogen to prevent dissolution of atmospheric CO₂.[15]

-

Titration: Calibrate the pH meter at the desired temperature. Titrate the solution by adding the standardized HCl solution in small, equal increments.

-

Data Collection: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.[15]

-

Data Analysis: Plot the pH values against the volume of HCl added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. More precise values can be calculated using the Henderson-Hasselbalch equation or by analyzing the derivative of the titration curve.

Applications and Workflows

Boc-piperazine linkers are indispensable in drug discovery, particularly in the design of PROTACs.[1][16] The piperazine ring provides a semi-rigid scaffold that can improve physicochemical properties like solubility and aid in establishing a productive conformation for the PROTAC ternary complex.[16][]

Synthesis of 1-Boc-Piperazine Workflow

The following diagram illustrates a common laboratory-scale synthesis of 1-Boc-piperazine.

Caption: A representative workflow for the synthesis of 1-Boc-piperazine.

PROTAC Synthesis and Mechanism

Boc-piperazine serves as a versatile linker to connect a Protein of Interest (POI) ligand and an E3 ligase ligand. The Boc group allows for controlled, stepwise synthesis.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 5. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 1-Boc-piperazine|lookchem [lookchem.com]

- 8. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]

- 9. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 10. N- BOC Piperazine [intersperse.in]

- 11. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 14. agilent.com [agilent.com]

- 15. uregina.ca [uregina.ca]

- 16. benchchem.com [benchchem.com]

In-Depth Structural Analysis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure incorporates a Boc-protected piperazine ring, providing stability and desirable solubility characteristics, and a reactive primary amine on a benzyl group, which allows for covalent linkage to other molecules of interest.

| Property | Value | Source |

| CAS Number | 852180-47-3 | [1] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1] |

| Molecular Weight | 291.39 g/mol | [1] |

| IUPAC Name | tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | [2] |

| InChI Key | TTXMFUXVXBAVIP-UHFFFAOYSA-N | [2] |

Synthesis and Structural Elucidation

The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate can be achieved through a two-step process involving the synthesis of the nitrile precursor, tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, followed by its reduction to the desired aminomethyl compound.

Experimental Protocol: Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

This protocol is based on analogous synthetic procedures for similar piperazine derivatives.

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

4-Fluorobenzonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DMSO, add 4-fluorobenzonitrile (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Experimental Protocol: Reduction of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

This protocol outlines the reduction of the nitrile to the primary amine.

Materials:

-

tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous tetrahydrofuran (THF) or methanol (MeOH)

-

Sodium sulfate (Na₂SO₄)

-

Appropriate work-up reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or EtOAc.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Structural Analysis

While specific experimental data for the title compound is not available, the structural characteristics can be inferred from its synthetic precursor and related compounds.

Inferred Spectroscopic Data

The following table summarizes the expected spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperazine ring protons (multiplets, ~3.0-3.7 ppm), benzyl protons (singlet, ~3.8 ppm), and aromatic protons (doublets, ~7.0-7.4 ppm). The aminomethyl protons would likely appear as a singlet around 3.8 ppm. |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm), the Boc carbonyl carbon (~155 ppm), the piperazine carbons (~45-55 ppm), the benzylic carbon (~45 ppm), and the aromatic carbons (~115-150 ppm). |

| Mass Spec. | Expected [M+H]⁺ peak at m/z 292.2020. |

Biological Function and Signaling Pathways

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][3]

Role in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4]

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate serves as a versatile linker component. The aminomethyl group provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, while the Boc-protected piperazine can be deprotected to allow for further chemical modifications or to act as a binding element itself.

The logical workflow for the action of a PROTAC incorporating this linker is as follows:

Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC utilizing this linker would typically follow the experimental workflow outlined below.

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a valuable chemical entity in the field of drug discovery, particularly for the development of PROTACs. Its synthesis is achievable through a straightforward two-step process from commercially available starting materials. While detailed, publicly available experimental structural data is limited, its chemical properties and role as a bifunctional linker are well-understood within the context of targeted protein degradation. This guide provides a comprehensive overview for researchers and scientists working with this compound, from its synthesis to its application in advanced therapeutic modalities. Further research is warranted to fully characterize this molecule and explore its full potential in various drug development platforms.

References

Methodological & Application

Application Notes: Synthesis of a Novel Kinase Inhibitor Scaffold Using tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor utilizing tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate as a key building block. The methodology focuses on the coupling of this versatile intermediate with a 4-chloro-6-vinylpyrimidine core, a common scaffold in the development of targeted kinase inhibitors. This document outlines the complete synthetic workflow, including reaction conditions, purification methods, and characterization of the final compound. Additionally, representative biological data and a summary of the targeted signaling pathway are presented to guide researchers in the evaluation of this novel compound.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. A significant number of these inhibitors feature a piperazine moiety, which often plays a crucial role in establishing interactions with the target kinase and improving the pharmacokinetic properties of the drug. The starting material, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, offers a unique combination of a Boc-protected piperazine for solubility and a reactive primary amine for straightforward conjugation to various kinase scaffolds.

This protocol describes a representative synthesis of a novel kinase inhibitor, Inhibitor-789 , through a nucleophilic aromatic substitution reaction. The subsequent deprotection of the Boc group yields the final active compound. The described workflow is designed to be robust and adaptable for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow

The synthesis of Inhibitor-789 is a two-step process commencing with the coupling of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate with 4-chloro-6-vinylpyrimidine, followed by the removal of the Boc protecting group.

Caption: Synthetic workflow for Inhibitor-789.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4-(((6-vinylpyrimidin-4-yl)amino)methyl)phenyl)piperazine-1-carboxylate (Intermediate Product)

Materials:

-

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 eq)

-

4-chloro-6-vinylpyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 g, 3.27 mmol) in DMF (15 mL), add 4-chloro-6-vinylpyrimidine (0.51 g, 3.60 mmol) and DIPEA (1.7 mL, 9.81 mmol).

-

Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to afford the title compound as a pale yellow solid.

Step 2: Synthesis of 4-((4-(piperazin-1-yl)benzyl)amino)-6-vinylpyrimidine (Inhibitor-789)

Materials:

-

tert-Butyl 4-(4-(((6-vinylpyrimidin-4-yl)amino)methyl)phenyl)piperazine-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 g, 2.43 mmol) in dichloromethane (20 mL).

-

Add trifluoroacetic acid (1.8 mL, 24.3 mmol) dropwise to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM (30 mL) and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Inhibitor-789 , as an off-white solid.

Data Presentation

The following table summarizes the expected yield and characterization data for the synthesized compounds.

| Compound | Step | Starting Material | Product | Expected Yield (%) | Purity (LC-MS) |

| Intermediate Product | 1 | tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate | tert-Butyl 4-(4-(((6-vinylpyrimidin-4-yl)amino)methyl)phenyl)piperazine-1-carboxylate | 75-85 | >95% |

| Inhibitor-789 | 2 | Intermediate Product | 4-((4-(piperazin-1-yl)benzyl)amino)-6-vinylpyrimidine | 90-98 | >98% |

The following table presents representative biological data for Inhibitor-789 against a panel of selected kinases. (Note: This data is illustrative and not experimentally derived. )

| Kinase Target | IC₅₀ (nM) |

| EGFR | 15 |

| HER2 | 45 |

| VEGFR2 | 120 |

| ABL | >1000 |

Targeted Signaling Pathway

Many kinase inhibitors targeting the pyrimidine scaffold are known to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of several cancers. Inhibitor-789 , with its pyrimidine core, is hypothesized to act as an ATP-competitive inhibitor of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Caption: EGFR signaling pathway and the point of inhibition.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of a novel kinase inhibitor, Inhibitor-789 , using tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. The described methods are straightforward and scalable, making them suitable for the generation of compound libraries for further biological evaluation. The representative data and pathway analysis suggest that compounds derived from this scaffold may hold promise as targeted therapeutic agents. Researchers are encouraged to use this protocol as a foundation for the development and exploration of new kinase inhibitors.

Application Notes and Protocols: The Use of 1-Boc-4-(4-aminomethylphenyl)piperazine in PROTAC Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.

1-Boc-4-(4-aminomethylphenyl)piperazine is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a piperazine ring, which imparts a degree of rigidity that can be advantageous for pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation. The Boc-protected amine provides a stable handle for controlled, stepwise synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands. Furthermore, the piperazine moiety can enhance the solubility and metabolic stability of the final PROTAC molecule.

These application notes provide a comprehensive overview of the utility of 1-Boc-4-(4-aminomethylphenyl)piperazine in PROTAC design and synthesis, including detailed experimental protocols and representative data.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation: Efficacy of PROTACs with Piperazine/Piperidine-Containing Linkers

| PROTAC ID | Target Protein | E3 Ligase Recruited | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |

| Compound 32 | BRD4 | CRBN | Piperazine-based | ~100 | >90 | HEK293 |

| Compound 33 | BRD4 | CRBN | Piperazine-based | ~50 | >95 | HEK293 |

| Compound 34 | BRD4 | CRBN | Piperazine-based | ~25 | >95 | HEK293 |

| PROTAC 6 | BRD4 | CRBN | Piperidine-based | 0.3 | >95 | HEK293 |

Note: The data presented is for illustrative purposes and is derived from PROTACs with linkers structurally related to that synthesized from 1-Boc-4-(4-aminomethylphenyl)piperazine. DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

The synthesis of a PROTAC using 1-Boc-4-(4-aminomethylphenyl)piperazine is a multi-step process. The following protocols outline the key steps, from the initial coupling reactions to the final biological evaluation.

General Workflow for PROTAC Synthesis

The overall synthetic strategy involves the sequential coupling of the warhead and the E3 ligase ligand to the linker derived from 1-Boc-4-(4-aminomethylphenyl)piperazine.

Caption: A generalized workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Moiety (Warhead or E3 Ligand) to 1-Boc-4-(4-aminomethylphenyl)piperazine

This protocol describes the formation of an amide bond between the primary amine of the linker and a carboxylic acid group on the first binding moiety.

Materials:

-

1-Boc-4-(4-aminomethylphenyl)piperazine

-

Carboxylic acid-containing warhead or E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-containing moiety (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve 1-Boc-4-(4-aminomethylphenyl)piperazine (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of 1-Boc-4-(4-aminomethylphenyl)piperazine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-